molecular formula C30H30N2O4S B4312266 N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

Cat. No.: B4312266
M. Wt: 514.6 g/mol
InChI Key: IAXZGYDPTHRUCM-UHFFFAOYSA-N
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Description

N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylphenoxy group, a naphthylsulfonyl group, and a prolinamide moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzylphenoxy Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

    Attachment of the Naphthylsulfonyl Group: The benzylphenol intermediate is then reacted with naphthylsulfonyl chloride in the presence of a base like pyridine to form the naphthylsulfonyl derivative.

    Formation of the Prolinamide Moiety: The final step involves the reaction of the naphthylsulfonyl derivative with proline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-benzylphenoxy)ethyl]-1-(2-naphthylsulfonyl)glycinamide: Similar structure but with a glycine moiety instead of proline.

    N-[2-(2-benzylphenoxy)ethyl]-1-(2-naphthylsulfonyl)alaninamide: Similar structure but with an alanine moiety instead of proline.

Uniqueness

N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide is unique due to the presence of the proline moiety, which may impart specific conformational and steric properties

Properties

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4S/c33-30(31-18-20-36-29-15-7-6-13-26(29)21-23-9-2-1-3-10-23)28-14-8-19-32(28)37(34,35)27-17-16-24-11-4-5-12-25(24)22-27/h1-7,9-13,15-17,22,28H,8,14,18-21H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXZGYDPTHRUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCOC4=CC=CC=C4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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